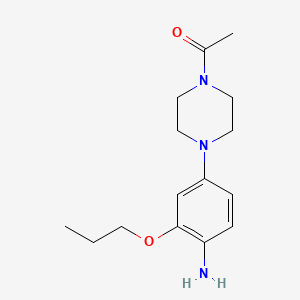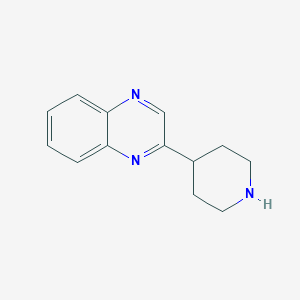
2-(piperidin-4-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperidin-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline ring fused with a piperidine moiety. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential pharmacological properties and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-yl)quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(piperidin-4-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Alkylated or aminated quinoxaline derivatives.
Scientific Research Applications
2-(piperidin-4-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine: A simpler analog with a single piperidine ring.
Quinoxaline: The parent compound without the piperidine moiety.
2-Piperidine-4-ylpyridine: A structurally similar compound with a pyridine ring instead of a quinoxaline ring.
Uniqueness: 2-(piperidin-4-yl)quinoxaline is unique due to its combined quinoxaline and piperidine structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
256372-19-7 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-piperidin-4-ylquinoxaline |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)15-9-13(16-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
InChI Key |
GOPYWRQRRLUNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine](/img/structure/B8405218.png)

![3-[(3-Methylpyrrolidin-1-yl) methyl]phenol](/img/structure/B8405225.png)
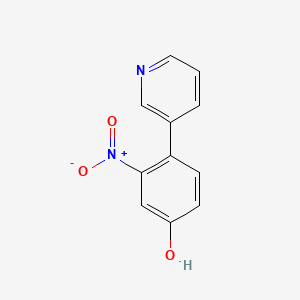


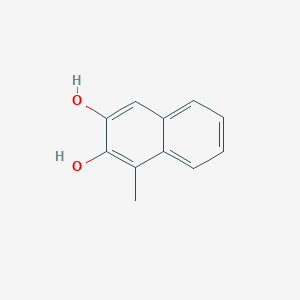
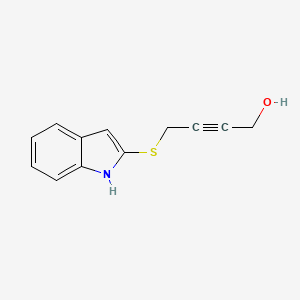
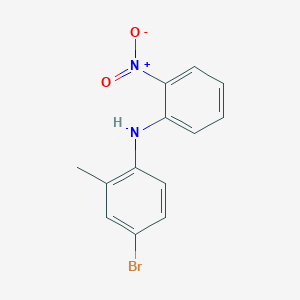

![9-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8405281.png)
